molecular formula C12H14N2S B3037772 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione CAS No. 5955-42-0

2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione

Cat. No.: B3037772
CAS No.: 5955-42-0
M. Wt: 218.32 g/mol
InChI Key: DSJGQDOITKPJGO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is a sulfur-containing heterocyclic compound characterized by a dihydroimidazole core substituted with a 4-methylphenyl group at position 5 and methyl groups at position 2.

Properties

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)-1H-imidazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-4-6-9(7-5-8)10-11(15)14-12(2,3)13-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJGQDOITKPJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-propanediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of sulfur to introduce the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Compounds for Comparison:

  • Compound 6c (): 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Compound 7 (): 2,3-Dihydro-4-methyl-1-(4-methylphenylamino)-5-phenyl-1H-imidazole-2-thione.
  • Phenolic Derivatives (): E.g., 4-(2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,2,3-triol hydrochloride.
Property Target Compound (Inferred) Compound 6c Compound 7 Phenolic Derivatives
Melting Point ~190–200°C (estimated) Not reported 192–194°C Not explicitly reported
IR (C=S Stretch) ~1220–1240 cm⁻¹ 1228 cm⁻¹ Not explicitly reported Absent (triol groups dominate)
1H-NMR (δ, ppm) Aromatic H: ~7.5–8.5; CH3: ~2.5 7.57–8.87 (Ar-H); CH3: 2.49 Aromatic H not reported Triol protons dominate
Solubility Moderate in DMF/MeOH Likely similar (DMF used in synthesis) Soluble in ether/ethyl acetate Enhanced due to hydrophilic triols

Key Observations:

  • The thione group (C=S) in the target compound and Compound 6c contributes to similar IR absorption (~1220–1240 cm⁻¹), distinguishing them from phenolic analogs lacking this moiety .
  • Methylphenyl substituents (e.g., in Compound 7 and the target) likely reduce solubility in polar solvents compared to hydroxyl-rich derivatives .

Crystallographic and Conformational Comparisons

Key Compounds for Comparison:

  • Imidazole-4-imines (): Halogen-substituted analogs with triclinic P-1 symmetry.
  • Isostructural Thiazoles (): Planar structures with perpendicular fluorophenyl groups.
Feature Target Compound (Inferred) Imidazole-4-imines Isostructural Thiazoles
Crystal System Likely triclinic/P-1 Triclinic/P-1 Triclinic/P¯1
Dihedral Angle ~50–60° (estimated) ~56° (phenyl ring twist) Planar (except fluorophenyl)
Intermolecular Bonds C–H⋯S, π–π stacking C–H⋯N, C–H⋯X (X=Cl, Br) π–π, C–H⋯F

Key Observations:

  • The target compound’s thione group may participate in C–H⋯S hydrogen bonding, analogous to C–H⋯N interactions in imidazole-imines .
  • Dihedral angles between aromatic rings in the target compound are likely comparable to imidazole-imines (~56°), suggesting similar conformational flexibility .

Biological Activity

Overview

2,2-Dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a thione group and a phenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}N2_2S
  • Molecular Weight : 218.32 g/mol
  • CAS Number : 5955-42-0

The biological activity of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is primarily attributed to its ability to interact with various biological targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect cellular pathways and contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the imidazole family exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial activity of various imidazole derivatives, including 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione. Results showed moderate to high activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies:

  • Mechanism : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, it may inhibit topoisomerases or kinases that are critical for cancer cell survival .
  • Case Study : In vitro studies demonstrated that derivatives of imidazoles can induce apoptosis in cancer cell lines, suggesting a promising avenue for developing anticancer agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Enzyme Targets : It has been investigated for its inhibitory effects on certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression .

Research Findings Summary

Study/SourceBiological ActivityKey Findings
AntimicrobialModerate activity against Staphylococcus aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of COX and LOX enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 2
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione

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